tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049045
InChI: InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m0/s1
SMILES:
Molecular Formula: C10H16BrNO3
Molecular Weight: 278.14 g/mol

tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18049045

Molecular Formula: C10H16BrNO3

Molecular Weight: 278.14 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate -

Specification

Molecular Formula C10H16BrNO3
Molecular Weight 278.14 g/mol
IUPAC Name tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m0/s1
Standard InChI Key PBCOFGASVWDIPR-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CBr
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC1=O)CBr

Introduction

Synthesis and Reactivity

Synthetic Pathways

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionKCN, DMFCyanomethyl derivative
Ketone ReductionNaBH4_4, MeOH5-Hydroxypyrrolidine derivative
Boc DeprotectionHCl (4M in dioxane)Free amine pyrrolidine

Structural Features

Molecular Architecture

The compound’s structure (Figure 1) features a five-membered pyrrolidine ring with:

  • A bromomethyl group at the C2 position, providing electrophilic reactivity.

  • A ketone at C5, enabling keto-enol tautomerism.

  • A tert-butyl ester at N1, offering steric protection and influencing solubility.

The (2S)-configuration is critical for enantioselective synthesis, as confirmed by its chiral SMILES notation:
BrC[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C.

Spectroscopic Characterization

  • 1^1H NMR: Signals at δ 1.40 ppm (tert-butyl), δ 3.50–4.20 ppm (pyrrolidine protons), and δ 4.60 ppm (bromomethyl).

  • IR: Stretches at 1740 cm1^{-1} (ester C=O) and 1680 cm1^{-1} (ketone C=O).

Applications in Research

Organic Synthesis

The compound is a key intermediate for:

  • Alkaloid Synthesis: Serves as a precursor for pyrrolizidine and indolizidine alkaloids.

  • Peptide Mimetics: The pyrrolidine ring mimics proline in peptide backbones, enabling drug design.

Medicinal Chemistry

Comparison with Related Compounds

CompoundMolecular FormulaKey FeaturesApplications
(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate C9H14O4\text{C}_9\text{H}_{14}\text{O}_4Tetrahydrofuran ring, no bromineSolvent additive, polymer synthesis
tert-Butyl 4-(bromomethyl)benzoate C12H15BrO2\text{C}_{12}\text{H}_{15}\text{BrO}_2Aromatic bromomethyl esterPhotoinitiator, crosslinking agent

The absence of a nitrogen atom in the tetrahydrofuran derivative limits its use in alkaloid synthesis, while the aromatic bromine in favors electrophilic aromatic substitution over aliphatic reactivity .

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